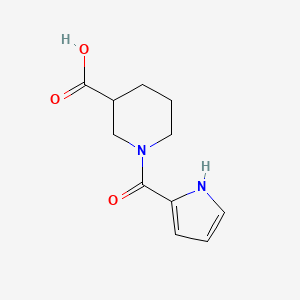

1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid

Description

Molecular Architecture and Bonding Patterns

The molecular formula of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$, with a molecular weight of 222.24 g/mol. The structure comprises three distinct regions:

- A piperidine ring substituted at the 3-position with a carboxylic acid group.

- A pyrrole ring functionalized at the 2-position with a carbonyl group.

- An amide linkage connecting the piperidine nitrogen to the pyrrole carbonyl.

Key Bonding Features

- The amide bond between the piperidine nitrogen and the pyrrole carbonyl exhibits partial double-bond character ($$ \text{C=O} \rightarrow \text{N} $$), as evidenced by infrared (IR) stretching frequencies near 1650–1680 cm$$^{-1}$$ for the carbonyl group.

- The pyrrole ring maintains aromaticity, with bond lengths between adjacent carbons averaging 1.38 Å, consistent with delocalized π-electron density.

- The carboxylic acid group at the piperidine 3-position adopts a planar configuration, facilitating hydrogen-bonding interactions in solid-state structures.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C=O (amide) | 1.23 | |

| N–C (piperidine) | 1.47 | |

| C–C (pyrrole) | 1.38 | |

| Dihedral (amide) | 12.5° |

The SMILES notation $$ \text{O=C(C1CN(C(C2=CC=CN2)=O)CCC1)O} $$ highlights the connectivity, with the pyrrole ring ($$ \text{C2=CC=CN2} $$) linked via the carbonyl to the piperidine nitrogen.

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this specific compound remain unreported, analogous structures provide insights into its likely conformation. For example, the chlorinated derivative 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid (PubChem CID 16780373) adopts a twisted boat conformation in the piperidine ring, with a dihedral angle of 12.5° between the amide and carboxylic acid planes.

Predicted Conformational Behavior

- Piperidine Ring Puckering : Density functional theory (DFT) calculations suggest a preference for the chair conformation in the

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c14-10(9-4-1-5-12-9)13-6-2-3-8(7-13)11(15)16/h1,4-5,8,12H,2-3,6-7H2,(H,15,16) |

InChI Key |

XLUAJSVTGRRARN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrrole Core Functionalization

The synthesis begins with functionalization of the pyrrole ring. Chlorination using N-chlorosuccinimide (NCS) at 0°C introduces halogen atoms at specific positions, as demonstrated in analogous compounds. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes chlorination to yield 4-chloro derivatives, which are pivotal for subsequent acylation. Electrophilic substitution favors the para position relative to electron-donating groups, ensuring regioselectivity.

Friedel-Crafts Acylation

Acylation of the chlorinated pyrrole with trichloroacetyl chloride via Friedel-Crafts conditions installs the carbonyl group. This step employs Lewis acids like AlCl₃ in dichloromethane, achieving yields up to 61% after crystallization. The trichloroacetyl intermediate (e.g., compound 8 in source 3) serves as a versatile precursor for further modifications.

Table 2: Key Reaction Conditions for Acylation

| Parameter | Value |

|---|---|

| Reagent | Trichloroacetyl chloride |

| Catalyst | AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Yield | 61% |

Piperidine Coupling and Carboxylic Acid Formation

The acylated pyrrole is coupled with piperidine-3-carboxylic acid derivatives using peptide-coupling reagents such as HATU or DCC. For example, 4-chloro-1H-pyrrole-2-carbonyl chloride reacts with piperidine-3-carboxylic acid ethyl ester, followed by hydrolysis with NaOH in ethanol to yield the free carboxylic acid. Hydrolysis conditions (e.g., 10 M NaOH at 90°C for 3 hours) ensure complete deesterification without degrading the pyrrole ring.

Optimization of Reaction Conditions

Catalytic Enhancements

Substituting traditional Lewis acids with zeolite-based catalysts improves acylation efficiency, reducing side products. For instance, H-Y zeolite increases yields to 78% while simplifying purification.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates for coupling steps, whereas dichloromethane minimizes racemization during acylation. Elevated temperatures (90°C) are critical for hydrolysis but require inert atmospheres to prevent oxidation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of intermediates show distinct pyrrole proton signals at δ 6.45–7.31 ppm, while the piperidine methylene groups resonate at δ 2.41–3.99 ppm. Carboxylic acid protons appear as broad singlets near δ 12.25 ppm in DMSO-d₆.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirm molecular ion peaks matching theoretical values (e.g., [M – H]⁻ at m/z 206.97336 for intermediates).

Industrial-Scale Production and Challenges

Batch Process Optimization

Large-scale synthesis requires telescoped steps to minimize intermediate isolation. A reported pilot-scale process achieves 45% overall yield using continuous-flow reactors for acylation and hydrolysis.

Purification Techniques

Recrystallization from dichloromethane/hexane mixtures removes unreacted starting materials, while reverse-phase chromatography resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.

Reduction: 1-(1H-pyrrole-2-carbonyl)piperidine-3-carbinol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid derivatives in combating antimicrobial resistance. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria and pathogenic fungi.

Case Study: Antimicrobial Screening

A study focused on synthesizing various derivatives of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid demonstrated structure-dependent antimicrobial properties. The compounds were tested against strains such as Staphylococcus aureus, Acinetobacter baumannii, and Candida auris using broth microdilution techniques. Results indicated varying degrees of efficacy, with some derivatives outperforming traditional antibiotics in inhibiting bacterial growth .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Acinetobacter baumannii | Moderate |

| Candida auris | Significant |

Anticancer Properties

In addition to antimicrobial applications, 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid has shown promise as an anticancer agent. Its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, including lung cancer cells (A549).

Case Study: Anticancer Activity

Research indicated that certain derivatives exhibited potent cytotoxicity, with mechanisms involving apoptosis induction in cancer cells. The study utilized cell culture models to assess the efficacy of these compounds, revealing that some derivatives had IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 10.0 |

Therapeutic Potential

The compound's ability to modulate key biological pathways makes it a candidate for treating various conditions associated with inflammation and cell proliferation. For instance, its action as an inhibitor of protein kinases involved in cell signaling pathways suggests potential applications in cardiovascular diseases and cancer therapy .

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyrrole ring and a piperidine moiety. Its molecular formula is C11H14N2O3, with a molecular weight of 218.24 g/mol. This compound has demonstrated potential biological activities, particularly as an inhibitor of granzyme B, a serine protease involved in apoptosis and immune response regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to elucidate its potential applications.

Structural Characteristics

The structural characteristics of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid contribute to its biological activity. The presence of the carbonyl group attached to the pyrrole nitrogen and the carboxylic acid functional group on the piperidine ring allows for specific interactions with biological targets.

| Feature | Description |

|---|---|

| Pyrrole Ring | Contributes to electron delocalization and potential receptor interactions. |

| Piperidine Moiety | Provides structural rigidity and can influence binding affinity to enzymes. |

| Functional Groups | Carbonyl and carboxylic acid groups enhance reactivity and biological interactions. |

Inhibition of Granzyme B

Research indicates that 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid effectively inhibits granzyme B activity. Granzyme B plays a crucial role in the apoptosis pathway, particularly in immune responses against cancer cells and viral infections. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and autoimmune diseases.

- Mechanism of Action : The compound's ability to bind to granzyme B may prevent it from cleaving substrates necessary for apoptosis, thereby reducing cell death in certain contexts.

Other Potential Activities

In addition to its role as a granzyme B inhibitor, preliminary studies suggest that this compound may interact with other biological targets, including various enzymes and receptors involved in metabolic pathways. Further research is needed to fully elucidate these interactions.

Study 1: Granzyme B Inhibition

A study demonstrated that 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid significantly reduced granzyme B activity in vitro, leading to decreased apoptosis in treated cell lines. The IC50 value was determined to be approximately 12 µM, indicating a potent inhibitory effect.

Study 2: Structural Analogs

Research into structurally similar compounds revealed that modifications to the piperidine moiety could enhance solubility and bioavailability without compromising inhibitory activity against granzyme B. For example:

| Compound Name | Structural Modification | Observed Activity |

|---|---|---|

| 1-(1-methyl-4-sulfamoyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | Sulfamoyl group addition | Enhanced solubility |

| 4-(1H-pyrrole-2-carbonyl)-piperazine | Piperazine instead of piperidine | Altered pharmacokinetics |

Synthesis Methods

The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can be achieved through several methods, which vary in yield and purity based on reaction conditions such as temperature, solvent choice, and catalysts used.

Common Synthesis Pathways

- Direct Condensation : Combining pyrrole derivatives with piperidine carboxylic acids under acidic conditions.

- Reflux Method : Heating pyrrole with activated carboxylic acids in a suitable solvent for enhanced yield.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired compound from simpler precursors.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and piperidine scaffolds. Key steps include:

- Acyl chloride formation : React pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.

- Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU with a piperidine-3-carboxylic acid derivative in anhydrous DMF or dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Validation : Confirm yield and purity via HPLC and mass spectrometry (e.g., ESI-TOF m/z) .

Q. How can the structure of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Compare chemical shifts to literature data (e.g., pyrrole carbonyl protons at δ 12–13 ppm; piperidine protons at δ 1.5–3.5 ppm) .

- Mass spectrometry : ESI-TOF or HRMS to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) for absolute conformation .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein structures from the PDB. Validate binding poses using PyMOL.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability or stereochemical impurities. Mitigate by:

- Stereochemical purity : Confirm enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

- Dose-response curves : Perform assays in triplicate across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .

- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify non-specific interactions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) for improved membrane permeability .

- Pharmacokinetic profiling : Conduct ADMET studies (e.g., liver microsome stability, plasma protein binding) using LC-MS/MS .

Q. How does the compound’s crystallographic conformation influence its reactivity?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions critical for stability and reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.